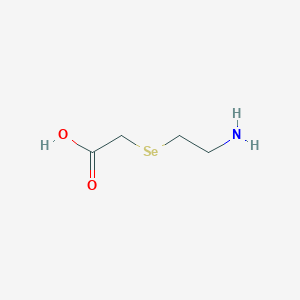

Se-Carboxymethyl-selenocysteamine

描述

属性

CAS 编号 |

57942-98-0 |

|---|---|

分子式 |

C4H9NO2Se |

分子量 |

182.09 g/mol |

IUPAC 名称 |

2-(2-aminoethylselanyl)acetic acid |

InChI |

InChI=1S/C4H9NO2Se/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) |

InChI 键 |

RYXSVTPBULXXHN-UHFFFAOYSA-N |

SMILES |

C(C[Se]CC(=O)O)N |

规范 SMILES |

C(C[Se]CC(=O)O)N |

同义词 |

carboxymethyl,2-aminoethyl selenide Se-carboxymethyl-selenocysteamine |

产品来源 |

United States |

Synthetic Pathways and Chemical Modification Strategies for Se Carboxymethyl Selenocysteamine

Established Methodologies for the Synthesis of Se-Carboxymethyl-selenocysteamine and its Homologues

The primary and most direct route for synthesizing this compound (3) is through the nucleophilic substitution reaction between selenocysteamine (2) and an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid. The core of this methodology lies in the high nucleophilicity of the selenol group.

The key precursor, selenocysteamine (2), is typically generated in situ from its more stable diselenide form, selenocystamine (B1203080) (1), via reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT). The reaction proceeds by cleavage of the diselenide bond to yield two equivalents of the corresponding selenol.

Reduction of Selenocystamine: Selenocystamine (1) is dissolved in a suitable solvent, often aqueous or alcoholic, and treated with a reducing agent to generate selenocysteamine (2).

Se-Alkylation: The resulting selenocysteamine, a potent nucleophile, is then reacted with an α-haloacetic acid or its corresponding salt under basic conditions. The base, such as sodium hydroxide, deprotonates the selenol to form a selenolate anion (R-Se⁻), which readily attacks the electrophilic carbon of the halo-acid, displacing the halide and forming the Se-C bond to yield this compound (3).

Homologues of this compound can be synthesized by substituting the alkylating agent. For instance, using 3-bromopropionic acid would yield Se-Carboxyethyl-selenocysteamine.

Table 1: Synthetic Pathway for this compound This interactive table summarizes the reactants and reaction types for the synthesis.

| Step | Starting Material | Reagent | Product | Reaction Type |

| 1 | Selenocystamine (1) | Sodium Borohydride (NaBH₄) | Selenocysteamine (2) | Reduction |

| 2 | Selenocysteamine (2) | 2-Chloroacetic Acid | This compound (3) | Nucleophilic Alkylation |

Chemical Strategies for Derivatization and Analogue Synthesis of this compound

The trifunctional nature of this compound offers multiple avenues for derivatization to generate a library of analogues. These strategies can target the carboxylic acid, the amino group, or the core structure itself.

Derivatization of Peripheral Functional Groups:

Carboxylic Acid Modification: The carboxyl group can be readily converted into esters via Fischer esterification (reaction with an alcohol under acidic catalysis) or by activation with agents like carbodiimides followed by reaction with an alcohol. Similarly, amides can be formed by coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, HOBt).

Amine Group Modification: The primary amine is nucleophilic and can be modified through acylation with acid chlorides or anhydrides to form amides, or through reductive amination with aldehydes or ketones to yield secondary or tertiary amines. Protection of the amine, for instance as a Boc- or Cbz-carbamate, may be necessary to selectively react other parts of the molecule.

Synthesis of Structural Analogues: The synthesis of structural analogues involves altering the initial building blocks.

Varying the Alkylating Agent: As mentioned, using different haloalkanoic acids (e.g., 3-bromopropionic acid, 4-bromobutanoic acid) in the alkylation step produces homologues with longer chains between the selenium atom and the carboxyl group.

Modifying the Selenocysteamine Backbone: Starting with analogues of selenocystamine that have substituents on the ethyl backbone allows for the creation of derivatives with altered steric and electronic properties near the amino group.

Chemo-selective Reactions Involving the Selenol/Selenide (B1212193) Moiety of this compound

The selenium atom is the most reactive center in the molecule, and its chemistry dictates many of the compound's properties. The reactivity of the precursor selenol (R-SeH) is distinct from that of the resulting selenide (R-Se-R') in the final product.

Precursor Selenol Reactivity: The selenol of selenocysteamine is a powerful nucleophile, significantly more so than its sulfur analogue, cysteamine (B1669678). nih.gov This high nucleophilicity allows for its selective alkylation in the presence of the amine group, typically by controlling the pH to favor the formation of the selenolate anion (pKa ~5-6) over the neutral amine (pKa ~9-10). The selenol can also be selectively reacted with specific electrophiles. For example, model studies on selenocysteine (B57510) have shown that the selenol can be converted to a selenenyl iodide (Sec-SeI) with N-iodosuccinimide (NIS) or to a Se-nitrososelenocysteine (Sec-SeNO) with organic nitrites. nih.govacs.org

Selenide Moiety Reactivity: Once formed, the selenide in this compound is less nucleophilic but remains redox-active.

Oxidation: The selenide can be selectively oxidized to the corresponding selenoxide (R-Se(=O)-R') using mild oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation with stronger agents can yield the selenone (R-Se(=O)₂-R'). These oxidized derivatives have significantly different geometries and electronic properties.

Formation of Selenium Adducts: The selenide can react with electrophiles like halogens (e.g., Br₂, I₂) to form transient, reactive haloselenonium species.

Coordination Chemistry: The selenium atom can act as a soft Lewis base, coordinating to various soft metal ions.

Stereochemical Considerations in the Synthesis of this compound Analogues

This compound itself is an achiral molecule. However, stereochemistry becomes a critical consideration when synthesizing analogues that possess one or more chiral centers. Such centers are typically introduced on the carbon backbone.

For example, an analogue could be synthesized from a chiral precursor like (R)- or (S)-2-aminopropan-1-ol. The hydroxyl group would be converted into a leaving group (e.g., a tosylate or halide) for reaction with a selenium nucleophile, and the amino group would be appropriately protected throughout the synthesis. The introduction of chirality necessitates stereocontrolled synthetic methods to obtain enantiomerically pure products.

Key strategies for achieving stereocontrol include:

Use of a Chiral Pool: Starting with enantiomerically pure building blocks, such as chiral amino alcohols or acids, ensures the stereochemistry is carried through the synthesis.

Asymmetric Synthesis: Chiral auxiliaries, such as N-tert-butanesulfinyl imines, can be used to direct the stereochemical outcome of key bond-forming reactions. mdpi.com

Enzymatic Resolution: Enzymes can be used for the kinetic resolution of racemic intermediates. For instance, esterases or lipases can selectively hydrolyze one enantiomer of a racemic ester precursor, allowing for the separation of the two enantiomers. nih.gov This approach has been successfully used in the synthesis of α-methyl selenocysteine. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Se Carboxymethyl Selenocysteamine

High-Resolution Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Se-Carboxymethyl-selenocysteamine Speciation and Quantification in Complex Matrices

High-Resolution Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of selenium compounds like this compound, especially within complex biological samples. nih.gov This hyphenated technique leverages the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Following separation, the eluent is introduced into the mass spectrometer. Ionization sources such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate gas-phase ions of the analyte. nih.gov High-resolution mass analyzers, like Time-of-Flight (TOF) or Orbitrap, then measure the mass-to-charge ratio (m/z) of the ions with high accuracy. This allows for the determination of the elemental composition and confident identification of this compound and its potential metabolites. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. researchgate.net Isotope dilution methods, where a stable isotope-labeled version of the analyte is used as an internal standard, can provide highly accurate quantification. nih.gov

Table 1: Typical LC-MS Parameters for Analysis of Seleno-amino Acids and Related Compounds

| Parameter | Typical Setting/Value | Purpose | Reference |

| Chromatography Mode | Reversed-Phase (RP) or HILIC | Separation based on polarity. HILIC is for more polar compounds. | mdpi.com |

| Column | C18, BEH Amide | C18 is common for RP; BEH Amide is used for HILIC. | nih.govnih.gov |

| Mobile Phase | Water/Acetonitrile/Methanol with 0.1% Formic Acid | Elutes compounds from the column; acid aids in ionization. | nih.gov |

| Ionization Source | ESI or APCI (positive/negative mode) | Generates gas-phase ions for MS analysis. | nih.gov |

| Mass Analyzer | TOF, Orbitrap, Triple Quadrupole | Measures m/z with high resolution for identification and quantification. | researchgate.net |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), MS/MS | Provides overview, enhances sensitivity, or confirms structure. | nih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Selenium Detection in this compound Research

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity, often reaching parts-per-trillion levels for selenium detection. nih.gov In the context of this compound research, ICP-MS is the gold standard for quantifying the total selenium content in a sample. nih.gov When coupled with a separation technique like HPLC (HPLC-ICP-MS), it becomes a powerful tool for selenium speciation analysis, allowing for the quantification of individual selenium-containing compounds, including this compound, after they have been chromatographically separated. nih.govmdpi.com

The principle involves introducing the sample into a high-temperature argon plasma (around 6,000–10,000 K), which desolvates, atomizes, and ionizes the selenium atoms. The resulting ions are then guided into a mass spectrometer to be separated based on their mass-to-charge ratio. Selenium has several isotopes (74Se, 76Se, 77Se, 78Se, 80Se, 82Se), with 78Se and 80Se often being monitored due to their higher natural abundance. mdpi.com

A significant challenge in ICP-MS analysis of selenium is the presence of polyatomic or isobaric interferences. For instance, the most abundant selenium isotope, 80Se, suffers from interference from the argon dimer ion (40Ar40Ar+). mdpi.com Modern ICP-MS instruments overcome this using collision/reaction cell technology (CCT/CRC) or tandem mass spectrometry (ICP-MS/MS). These systems introduce a gas (like methane (B114726) or oxygen) into the ion path to react with or collisionally remove the interfering ions, thereby ensuring an accurate measurement of the selenium signal. mdpi.com

Table 2: Common Selenium Isotopes and Major Polyatomic Interferences in ICP-MS

| Isotope | Natural Abundance (%) | Monitored m/z | Major Potential Interference | Reference |

| 76Se | 9.37 | 76 | 40Ar36Ar+ | mdpi.com |

| 77Se | 7.63 | 77 | 40Ar37Cl+ | researchgate.net |

| 78Se | 23.77 | 78 | 40Ar38Ar+ | mdpi.com |

| 80Se | 49.61 | 80 | 40Ar40Ar+ | mdpi.com |

| 82Se | 8.73 | 82 | 82Kr+ | mdpi.com |

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation and Reaction Monitoring of this compound and its Reactive Intermediates

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical methods that provide detailed structural and electronic information about this compound.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for monitoring reactions involving this compound and its reactive intermediates. The selenium chromophore and any conjugated systems within the molecule will absorb light at specific wavelengths. For example, the oxidation of a selenol to a diselenide results in a distinct change in the UV-Vis spectrum, which can be monitored over time to determine reaction kinetics. While less structurally informative than NMR, UV-Vis spectroscopy is a simple, rapid, and non-destructive method for quantitative analysis and for studying electronic transitions. researchgate.net For instance, the formation of a complex or a change in the chemical environment of the selenium atom can lead to shifts in the absorption maximum (λmax) or changes in molar absorptivity. researchgate.net

Table 3: Application of NMR and UV-Vis Spectroscopy to this compound Analysis

| Technique | Information Provided | Application to this compound | Reference |

| 77Se NMR | Selenium chemical environment, oxidation state, bonding | Direct confirmation of C-Se-C linkage; structural proof. | researchgate.netnih.gov |

| 1H, 13C NMR | Carbon-hydrogen framework | Elucidation of the carboxymethyl and cysteamine (B1669678) moieties. | nih.govktappi.kr |

| 2D NMR | Atom connectivity | Unambiguous assignment of all proton and carbon signals. | nih.gov |

| UV-Vis Spectroscopy | Electronic transitions, concentration | Monitoring redox reactions, quantitative analysis. | researchgate.netresearchgate.net |

Electrochemical Techniques for this compound Detection and Redox Profiling in Biological Media

Electrochemical techniques offer a highly sensitive means for detecting electroactive species and for probing their redox behavior. The selenium atom in this compound is electroactive, meaning it can be oxidized or reduced at an electrode surface at a specific applied potential. This property forms the basis for its detection and redox profiling using methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.gov

These techniques can determine the redox potential of the this compound/diselenide couple, a critical parameter for understanding its potential role in biological redox processes. researchgate.net The lower redox potential of selenocysteine (B57510) compared to its sulfur analog, cysteine, is a key reason for its enhanced antioxidant activity. researchgate.net By studying the electrochemical behavior of this compound, researchers can gain insight into its reactivity and its ability to participate in electron transfer reactions, which is fundamental to the function of many selenoenzymes. nih.govnih.gov

Electrochemical sensors, often based on modified electrodes, can be developed for the highly sensitive and selective quantification of this compound in biological fluids. nih.gov Modifications with nanomaterials or polymers can enhance the electrochemical signal and reduce interference from other components in the matrix, offering a low-cost and rapid analytical alternative to chromatographic methods.

Table 4: Electrochemical Techniques for this compound Analysis

| Technique | Principle | Application | Reference |

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential sweep. | Provides redox potential, information on reaction kinetics and reversibility. | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential ramp to enhance signal. | Quantitative analysis with high sensitivity and good resolution. | nih.gov |

| Square Wave Voltammetry (SWV) | Uses a square wave potential waveform for rapid analysis. | Fast and sensitive quantitative measurements. | nih.gov |

| Amperometry | Measures current at a constant potential. | Continuous monitoring of concentration, often used in biosensors. | nih.gov |

Chromatographic Properties (Paper, Ion-Exchange) for Identification and Separation of this compound

Beyond HPLC, other chromatographic techniques like ion-exchange and paper chromatography are valuable for the separation and identification of this compound.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. harvardapparatus.com The stationary phase is a resin that carries fixed charged groups. This compound is an amphoteric molecule, possessing both a negatively charged carboxylic acid group (-COO⁻) and a positively charged amino group (-NH₃⁺) over a wide pH range. This makes it amenable to separation by either anion-exchange or cation-exchange chromatography. ebi.ac.uk In anion-exchange chromatography (using a positively charged resin like DEAE-cellulose), the compound would bind at a pH where its net charge is negative and could be eluted by decreasing the pH or increasing the concentration of a competing anion in the mobile phase. ebi.ac.uknih.gov Conversely, in cation-exchange chromatography (using a negatively charged resin like CM-cellulose), it would bind at a low pH where its net charge is positive. harvardapparatus.com The choice of resin and the careful control of mobile phase pH and ionic strength are critical for achieving successful separation. nih.govtandfonline.com

Paper Chromatography is a form of planar chromatography where a special paper acts as the stationary phase. libretexts.org Separation is based on the differential partitioning of the analyte between the stationary phase (water adsorbed onto the cellulose (B213188) fibers of the paper) and a mobile liquid phase that moves up the paper by capillary action. libretexts.org While largely superseded by more advanced techniques like HPLC for quantitative analysis, paper chromatography remains a simple, low-cost method for the qualitative identification of compounds. youtube.com The position of the spot for this compound, defined by its retention factor (Rf), can be compared to that of a known standard run under identical conditions for identification.

Table 5: Comparison of Ion-Exchange and Paper Chromatography for this compound

| Feature | Ion-Exchange Chromatography | Paper Chromatography | Reference |

| Principle | Separation based on net charge. | Separation based on differential partitioning. | harvardapparatus.comlibretexts.org |

| Stationary Phase | Charged resin (e.g., DEAE-cellulose, CM-cellulose). | Cellulose paper with adsorbed water. | harvardapparatus.comlibretexts.org |

| Mobile Phase | Buffered aqueous solution with varying pH or salt concentration. | A developing solvent mixture (e.g., alcohol, acid, water). | tandfonline.comyoutube.com |

| Primary Application | Preparative and quantitative separation. | Qualitative identification and simple separations. | youtube.comnih.gov |

| Key Parameters | pH, ionic strength, resin type. | Solvent system composition. | nih.govlibretexts.org |

Molecular and Cellular Mechanisms of Action of Se Carboxymethyl Selenocysteamine

Modulation of Cellular Redox Homeostasis by Se-Carboxymethyl-selenocysteamine

Cellular redox homeostasis is a dynamic and critical process that maintains the balance between reduction and oxidation reactions within cells, thereby regulating a wide range of biological responses. nih.gov This equilibrium is maintained by highly responsive systems that detect changes in the redox state and adjust metabolic activities to restore balance. nih.gov Key players in this process include the glutathione (B108866) and thioredoxin systems, along with their associated enzymes. nih.gov Selenium, an essential trace element, is a crucial component of several major redox-regulating enzymes. nih.govnih.gov

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are produced during normal cellular metabolism. nih.govnih.gov While a small percentage of oxygen is incompletely reduced to form ROS such as superoxide (B77818) anion radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•), RNS like nitric oxide (•NO) are generated from the oxidation of arginine or the reduction of nitrites. nih.gov The interaction between •NO and O₂•− can produce the potent oxidant peroxynitrite (ONOO−). nih.gov At low concentrations, ROS and RNS act as signaling molecules, but at high concentrations, they can cause cellular damage through widespread oxidation. nih.govnih.gov

The antioxidant properties of selenium are primarily exerted through its incorporation into selenoproteins, which can catalyze the reduction of disulfide bonds. mdpi.com Many selenium compounds and their metabolites, including hydrogen selenide (B1212193) and monomethylselenol, are highly redox-reactive and generate ROS by reacting with and oxidizing thiols. mdpi.com This pro-oxidative characteristic is fundamental to the biological effects of some selenium compounds. mdpi.com

The catalytic activity of selenium compounds is linked to their ability to cycle between different oxidation states. researchgate.net The selenol group of selenocysteine (B57510), for instance, can be oxidized to various forms, including diselenides, selenenic acids, and seleninic acids. researchgate.net This capacity for efficient cycling between reduced (selenol) and oxidized (diselenide) states makes selenium an effective redox regulator. researchgate.net

Some selenium compounds exhibit prolonged antioxidant effects through catalytic cycling. researchgate.net For example, the diselenide bond in selenocystine (B224153) can be oxidized to selenenic acid (Se-OH) or reduced to selenol (Se-H), allowing it to participate actively in redox reactions and mimic the function of enzymes like glutathione peroxidase. researchgate.net

Interaction of this compound with Selenoenzymes and Thiol-Containing Proteins

Selenium is incorporated into proteins as selenocysteine (Sec), which is considered the 21st amino acid. nih.gov Selenoenzymes, which contain Sec in their active sites, play critical roles in antioxidant defense and redox signaling. nih.govnih.gov

Glutathione peroxidase (GPx) and thioredoxin reductase (TrxR) are two major selenoenzymes that protect against oxidative damage. nih.gov The activity of both enzymes is dependent on an adequate supply of selenium. nih.gov Selenium deficiency leads to reduced activity of GPx and TrxR, which can increase susceptibility to oxidative injury. nih.gov Conversely, selenium supplementation can enhance the activity of these enzymes. nih.gov

In the catalytic mechanism of mammalian TrxR, the selenium atom of the Sec residue acts as a nucleophile, attacking the disulfide bond of its substrate, thioredoxin (Trx). nih.gov This is a key step in the transfer of reducing equivalents. nih.gov The resulting mixed selenosulfide bond is then resolved, involving the selenium atom acting as an electrophile. nih.gov The higher nucleophilicity of the selenolate anion of selenocysteamine compared to the thiol of β-mercaptoethanol has been demonstrated in exchange reactions, highlighting the efficiency of selenium in these processes. nih.gov

Table 1: Comparative Activity of Selenoenzymes and their Cysteine Analogs

| Enzyme/Compound | Observation | Reference |

| Thioredoxin Reductase (Sec vs. Cys) | The selenocysteine-containing enzyme is significantly more resistant to inactivation by oxidation compared to its cysteine-containing counterpart. | nih.gov |

| Selenocysteamine vs. β-mercaptoethanol | The rate constant for the exchange reaction with hydroxyethyl (B10761427) disulfide is much higher for the selenolate anion of selenocysteamine (3000 M⁻¹·min⁻¹) than for the thiol of β-mercaptoethanol (460 M⁻¹·min⁻¹). | nih.gov |

The presence of selenocysteine in the active site of enzymes like TrxR confers significant resistance to inactivation by oxidative stress. nih.gov While a cysteine residue can be irreversibly over-oxidized to a sulfinic acid form, the analogous oxidation of selenocysteine is not permanent. nih.gov This allows the selenoenzyme to metabolize various oxidants more effectively than its cysteine-containing counterpart. nih.gov

For instance, while the cysteine-containing TrxR becomes inactivated after incubation with the oxidant HOSCN, the Sec-containing enzyme retains its activity. nih.gov This "rescue" effect highlights the crucial biological role of selenium in protecting enzymes from oxidant-induced inactivation. nih.gov

Influence of this compound on Programmed Cell Death Pathways in In Vitro Model Systems

The redox activity of selenium compounds is closely linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.com Many redox-active selenium compounds, or their metabolites, exert oxidative stress, which is a key trigger for apoptosis. mdpi.com For example, Se-methylselenocysteine is metabolized to the highly redox-reactive methylselenol, which can induce cell death. mdpi.com

Selenoproteins are also involved in the regulation of cellular processes that can influence cell fate. researchgate.net For instance, they can protect the pancreas from damage and are involved in reducing blood glucose concentrations. researchgate.net The biosynthesis and activity of many of these selenoenzymes are dependent on the availability of selenium. researchgate.net

Induction of Apoptosis and Non-Apoptotic Cell Death Mechanisms

The ability of selenium compounds to induce programmed cell death, or apoptosis, is a cornerstone of their biological action. While direct, detailed studies on this compound are emerging, the broader family of organoselenium compounds provides a framework for its likely mechanisms. It is understood that the chemical form of selenium significantly influences the apoptotic pathways initiated.

For instance, compounds like Se-methylselenocysteine are known to activate caspase-dependent apoptosis. This process involves a cascade of specific enzymes that dismantle the cell in a controlled manner. In contrast, other selenium forms, such as sodium selenite, can induce apoptosis through caspase-independent pathways, often involving the modulation of mitochondrial functions. It is hypothesized that this compound may engage one or both of these general pathways, leading to the organized demise of targeted cells.

Beyond apoptosis, selenium compounds can also induce other forms of cell death and cellular states of arrest. These include:

Cell Cycle Arrest: This process involves halting the cell division cycle at specific checkpoints, preventing the proliferation of potentially damaged cells. Selenium compounds have been shown to induce cell cycle arrest, providing an additional layer of cellular control.

Autophagy: This is a cellular recycling process where the cell degrades and recycles its own components. The interplay between autophagy and apoptosis is complex, and selenium compounds can influence this balance, pushing a cell towards either survival or death depending on the cellular context.

Further research is required to delineate the specific apoptotic and non-apoptotic cell death mechanisms triggered by this compound.

Effects of this compound on Gene Expression and Intracellular Signaling Cascades

The biological effects of this compound are intrinsically linked to its ability to modulate gene expression and interfere with intracellular signaling pathways. Selenium compounds are known to influence the expression of a wide array of genes, including those involved in cellular stress responses, proliferation, and survival.

One of the key ways selenium compounds, and likely this compound, exert their effects is through the regulation of signaling pathways that are crucial for cell growth and survival. These pathways often involve a series of protein kinases that transmit signals from the cell surface to the nucleus, ultimately altering gene expression. The modulation of these signaling cascades can lead to the observed effects on cell cycle and apoptosis.

The table below summarizes the potential effects of this compound on key signaling molecules and their downstream consequences, based on the known actions of related selenium compounds.

| Signaling Molecule/Pathway | Potential Effect of this compound | Consequence |

| MAPK (Mitogen-Activated Protein Kinase) Pathway | Modulation of kinase activity | Altered cell proliferation and stress response |

| PI3K/Akt Pathway | Inhibition | Promotion of apoptosis and cell cycle arrest |

| NF-κB (Nuclear Factor kappa B) Signaling | Inhibition of activation | Reduced pro-survival signaling and inflammation |

| p53 Tumor Suppressor | Activation/Phosphorylation | Induction of apoptosis and cell cycle arrest |

Mechanistic Investigation of this compound in Immunomodulation at the Cellular Level

Selenium has long been recognized for its crucial role in the proper functioning of the immune system. mdpi.comnih.gov The immunomodulatory effects of selenium are multifaceted, influencing both the innate and adaptive immune responses. mdpi.comnih.gov this compound, as a selenium-containing compound, is expected to participate in these immunomodulatory activities at the cellular level.

The mechanisms underlying selenium's impact on immunity are complex and involve the regulation of various immune cells. Selenium is essential for the optimal function of lymphocytes (T-cells and B-cells) and natural killer (NK) cells, which are critical components of the adaptive and innate immune systems, respectively. nih.gov It is believed that selenium compounds, including this compound, can enhance the proliferation and differentiation of these immune cells, thereby bolstering the body's defense mechanisms. mdpi.com

Furthermore, selenium's role as a potent antioxidant is central to its immunomodulatory effects. mdpi.com Immune cells produce reactive oxygen species (ROS) as part of their normal function, but excessive ROS can lead to oxidative stress and damage to the immune cells themselves. nih.gov Selenoproteins, which incorporate selenium, play a vital role in neutralizing these harmful ROS, thus protecting immune cells and maintaining their function. mdpi.com

The potential immunomodulatory actions of this compound at the cellular level are outlined in the table below.

| Immune Cell Type | Potential Effect of this compound | Mechanistic Insight |

| T-Lymphocytes | Enhanced proliferation and cytokine production | Support for cell-mediated immunity |

| B-Lymphocytes | Increased antibody production | Enhancement of humoral immunity |

| Natural Killer (NK) Cells | Increased cytotoxic activity | Improved surveillance against infected or malignant cells |

| Macrophages | Modulation of inflammatory responses | Regulation of innate immunity and inflammation |

Preclinical Research Models and Mechanistic Insights of Se Carboxymethyl Selenocysteamine

In Vitro Studies on Se-Carboxymethyl-selenocysteamine in Diverse Cell Culture Models

Detailed in vitro studies to elucidate the cellular pharmacology of this compound are not extensively documented. The existing body of research on selenoamino acids suggests that their biological effects are highly dependent on their specific chemical structures, making direct extrapolation from other selenium compounds challenging.

Cellular Uptake, Metabolism, and Subcellular Localization

Specific data on the cellular uptake mechanisms, metabolic fate, and subcellular distribution of this compound are not available in the reviewed scientific literature. For other selenoamino acids, such as selenomethionine (B1662878) and methylselenocysteine, transport into cells is known to be mediated by various amino acid transporters. Once inside the cell, the metabolism of selenoamino acids can lead to the generation of reactive selenium species that are thought to be responsible for their biological activities. However, the carboxymethyl group in this compound may influence its recognition by transporters and metabolic enzymes, leading to unique cellular processing. Further research is required to characterize these fundamental aspects of its cellular biology.

Concentration-Dependent Biological Effects on Cellular Processes

Information regarding the concentration-dependent effects of this compound on cellular processes such as proliferation, apoptosis, and oxidative stress is not currently available. Studies on other organoselenium compounds have demonstrated a narrow therapeutic window, with beneficial antioxidant and pro-apoptotic effects at lower concentrations and toxicity at higher concentrations. Determining the specific dose-response relationship for this compound in various cell culture models is a critical step in understanding its potential as a therapeutic agent.

Mechanistic In Vivo Animal Model Studies Investigating this compound's Biological Activities

Comprehensive in vivo studies using animal models to investigate the biological activities of this compound are absent from the published literature. Consequently, our understanding of its systemic effects and potential therapeutic applications remains speculative.

Modulation of Biochemical Markers in Animal Models (e.g., MMP-9 and VEGF serum levels)

There are no specific studies that have investigated the effect of this compound on the serum levels of biochemical markers such as matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) in animal models. Research on other selenium compounds, particularly methylseleninic acid, has suggested an inhibitory effect on MMP-2 and VEGF expression, which are critical mediators of angiogenesis and tumor progression. nih.gov Whether this compound shares these properties is unknown and warrants investigation.

Cellular Response and Tissue-Level Effects in Animal Models (e.g., immune cell infiltration)

The impact of this compound on cellular responses and tissue-level effects, such as the infiltration of immune cells, has not been explored in in vivo animal models. Selenium, in various forms, is known to have immunomodulatory properties, influencing the function of both innate and adaptive immune cells. mdpi.com Future research should aim to determine if this compound can modulate immune responses in vivo, which could have implications for its use in inflammatory conditions or as an adjunct in cancer therapy.

Comparative Studies of this compound with Other Selenoamino Acids in Biological Systems

Direct comparative studies evaluating the biological activities of this compound against other well-characterized selenoamino acids like selenomethionine or selenocysteine (B57510) are limited. One study on the enzymatic oxidation of Se-Carboxymethyl-DL-selenocysteine by L-aminoacid oxidase and D-aspartate oxidase found that its oxidation rate was not significantly different from its sulfur analog, S-carboxymethylcysteine. nih.gov This suggests that the substitution of sulfur with selenium in this particular molecular context does not drastically alter its interaction with these specific enzymes. nih.gov However, broader comparisons of its effects on cellular processes and in vivo endpoints with other selenoamino acids are necessary to understand its unique biological profile. The reactivity of the selenohydryl group in selenocysteine is known to be much greater than the sulfhydryl group in cysteine, which could imply different biological activities for their carboxymethylated derivatives. nih.gov

Advanced Applications of Se Carboxymethyl Selenocysteamine in Chemical Biology and Material Science

Se-Carboxymethyl-selenocysteamine as a Building Block in Protein and Peptide Synthesis

The unique chemical properties of selenium-containing compounds have positioned them as valuable tools in the field of chemical biology, particularly in the synthesis of complex proteins and peptides. This compound, with its distinct structural features, presents significant potential as a versatile building block in these synthetic strategies. The enhanced nucleophilicity of the selenol group compared to a thiol, and the specific reactivity of the selenium atom, offer advantages in various bioconjugation techniques.

Applications in Native Chemical Ligation and Other Bioconjugation Strategies

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide fragments. This reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. The use of selenium analogs, such as peptides with an N-terminal selenocysteine (B57510), has been shown to significantly accelerate the ligation reaction. This is attributed to the lower pKa and higher nucleophilicity of the selenol group compared to the thiol group of cysteine.

By analogy, this compound can be envisioned as a valuable component in NCL and other bioconjugation strategies. Following the removal of a suitable protecting group, the free selenol of this compound could readily react with a peptide thioester in a manner similar to NCL, leading to the formation of a selenoester intermediate that subsequently rearranges to form a stable amide bond. This approach could be particularly advantageous for ligations that are sluggish or inefficient when using traditional cysteine-based methods.

Furthermore, the presence of the carboxymethyl group offers an additional site for functionalization or for modulating the solubility and pharmacokinetic properties of the resulting bioconjugate. The unique reactivity of the selenium atom also opens avenues for other bioconjugation strategies beyond NCL, such as seleno-Michael additions or the formation of diselenide bonds under specific oxidative conditions.

| Ligation Strategy | Reactive Groups | Key Advantages of Selenium Incorporation |

| Native Chemical Ligation (NCL) | N-terminal selenocysteine and C-terminal thioester | Faster reaction kinetics, enabling ligation at lower concentrations. |

| Diselenide-Selenoester Ligation (DSL) | N-terminal selenocysteine and C-terminal selenoester | Rapid, additive-free ligation. miami.edu |

| Selenocysteine-mediated Ligation | Selenocysteine can be selectively deselenized to alanine. | Allows for the introduction of alanine at the ligation site while leaving native cysteine residues untouched. rsc.org |

Site-Specific Functionalization of Biomolecules

The ability to introduce specific modifications at defined positions within a biomolecule is crucial for understanding its function and for the development of novel therapeutics and diagnostic tools. The distinct reactivity of the selenol group in this compound makes it an attractive target for site-specific functionalization of proteins and other biomolecules.

Moreover, the carboxymethyl group of this compound can serve as a handle for attaching other molecules of interest, such as fluorescent dyes, imaging agents, or drug molecules. This dual functionality—a reactive selenol for initial conjugation and a modifiable carboxyl group for subsequent labeling—would make this compound a highly versatile tool for the site-specific functionalization of biomolecules. Recent advancements have highlighted photocatalytic methods for the functionalization of peptide and protein diselenides, which could be adapted for molecules like this compound. nih.gov

Integration of this compound into Redox-Responsive Smart Materials and Nanocarriers

Smart materials that can respond to specific stimuli in their environment have garnered significant interest for a variety of applications, particularly in the field of drug delivery. Redox-responsive materials, which undergo a change in their properties in response to a change in the redox potential of their surroundings, are especially promising for targeted cancer therapy, as the intracellular environment of tumor cells is significantly more reducing than the extracellular space.

Design and Fabrication of this compound-Containing Polymeric Micelles and Nanocomplexes

The incorporation of this compound into polymeric structures offers a promising avenue for the creation of redox-responsive smart materials. For instance, the selenol group of this compound could be oxidized to form a diselenide bond, which can act as a redox-sensitive linker in a polymer backbone or as a cross-linker in a hydrogel network.

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. These micelles typically have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in the bloodstream. By incorporating this compound into the polymer structure, it is possible to create micelles that are stable under normal physiological conditions but dissociate and release their drug payload in the reducing environment of a tumor cell.

| Nanocarrier Type | Design Principle | Potential Advantage |

| Polymeric Micelles | Self-assembly of amphiphilic block copolymers containing this compound. | Encapsulation of hydrophobic drugs with redox-triggered release. |

| Nanocomplexes | Electrostatic interactions between a charged polymer containing this compound and a therapeutic agent. | Delivery of charged biomolecules like siRNA or proteins. |

| Hydrogels | Cross-linking of polymer chains using diselenide bonds derived from this compound. | Controlled release of encapsulated therapeutics in response to redox stimuli. |

Mechanism of Redox-Stimuli Cleavage and Controlled Release in Model Systems

The key to the functionality of these redox-responsive materials lies in the reversible nature of the diselenide bond. In the oxidizing environment of the bloodstream, the diselenide bonds would remain intact, ensuring that the encapsulated drug is not prematurely released. However, upon entering a cancer cell, the higher concentration of reducing agents, such as glutathione (B108866) (GSH), would trigger the cleavage of the diselenide bonds back to their constituent selenols.

This cleavage would lead to the disassembly of the polymeric micelles or the degradation of the hydrogel network, resulting in the controlled release of the therapeutic agent directly at the target site. This targeted release mechanism can significantly enhance the efficacy of the drug while minimizing its side effects on healthy tissues.

Computational and Theoretical Modeling of this compound Reactivity and Molecular Interactions

Computational and theoretical modeling play an indispensable role in modern chemical research, providing valuable insights into the reactivity and molecular interactions of novel compounds. In the context of this compound, computational methods can be employed to predict its behavior in the advanced applications described above, thereby guiding experimental design and accelerating the development of new technologies.

Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to calculate the electronic structure of this compound and to determine key properties that govern its reactivity. For example, the pKa of the selenol group can be predicted, providing a quantitative measure of its nucleophilicity and its likely reactivity in NCL reactions. The bond dissociation energy of the diselenide bond can also be calculated, offering insights into its stability and the ease with which it can be cleaved under reducing conditions.

Molecular dynamics (MD) simulations can be used to model the behavior of this compound when it is incorporated into larger systems, such as proteins or polymeric micelles. These simulations can provide a detailed picture of the conformational dynamics of the molecule and its interactions with its surrounding environment. For instance, MD simulations could be used to study the self-assembly of block copolymers containing this compound into micelles and to investigate the encapsulation and release of drug molecules from these nanocarriers.

By combining quantum mechanical calculations with molecular dynamics simulations, it is possible to develop a comprehensive understanding of the structure-property-function relationships of this compound and to rationally design new materials and bioconjugates with tailored properties for specific applications in chemical biology and material science.

| Computational Method | Information Gained | Relevance to Application |

| Density Functional Theory (DFT) | Electronic structure, pKa of selenol, bond dissociation energies. | Predicting reactivity in NCL and redox cleavage mechanism. |

| Molecular Dynamics (MD) | Conformational dynamics, self-assembly of micelles, drug encapsulation and release. | Designing stable and effective nanocarriers. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms in a biological environment. | Understanding enzyme-like catalysis or bioconjugation in situ. |

Emerging Research Avenues and Methodological Challenges in Se Carboxymethyl Selenocysteamine Research

Development of Novel, Greener Synthetic Routes for Se-Carboxymethyl-selenocysteamine and its Analogues

The synthesis of organoselenium compounds has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.netresearchgate.net The development of novel, greener synthetic routes is a critical area of research, aiming to produce this compound and its analogues more efficiently and sustainably.

Recent advancements in organoselenium chemistry have highlighted several "green" methodologies that could be adapted for the synthesis of this compound. nih.govmdpi.com These include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields compared to conventional heating methods. nih.gov

Sonochemical Methods: The use of ultrasound can promote reactions, leading to faster and more efficient synthesis.

Electrochemical Synthesis: This approach can offer a cleaner way to generate reactive selenium species, avoiding harsh chemical reagents. nih.gov

Mechanochemistry: Ball-milling and other solvent-free techniques reduce waste and energy consumption. nih.gov

Visible Light-Promoted Reactions: These methods offer a milder and more environmentally friendly alternative to traditional synthetic protocols. nih.gov

Continuous Flow Chemistry: This technology provides better control over reaction parameters, leading to improved reproducibility and safety. nih.gov

A potential greener synthetic pathway for this compound could involve the reaction of a suitable selenium precursor, such as sodium selenide (B1212193) (NaSeH), with a carboxymethylating agent and an aminoethyl-containing substrate under one of these green chemistry conditions. For instance, the synthesis could start with the reduction of elemental selenium, followed by reaction with the appropriate organic precursors in a one-pot synthesis, potentially catalyzed by a transition metal or under oxidant-dependent conditions. researchgate.net

Table 1: Comparison of Conventional vs. Greener Synthetic Routes for Organoselenium Compounds

| Feature | Conventional Synthetic Routes | Greener Synthetic Routes |

| Energy Source | Conventional heating | Microwaves, ultrasound, visible light |

| Solvents | Often requires harsh, toxic solvents | Solvent-free or uses greener solvents |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Byproducts | May produce significant waste | Reduced byproduct formation |

| Safety | May involve hazardous reagents | Generally safer reaction conditions |

Advances in Analytical Techniques for Ultra-Trace Speciation of this compound Metabolites in Complex Biological Systems

Understanding the metabolic fate of this compound is crucial for elucidating its biological effects. This requires highly sensitive and specific analytical techniques capable of detecting and quantifying its metabolites at ultra-trace levels in complex biological matrices like blood, urine, and tissues. brooksapplied.com

The primary challenge in this area is the low concentration of selenium metabolites and the potential for the selenium species to be altered during sample preparation and analysis. ingeniatrics.com Modern analytical approaches often involve hyphenated techniques, which couple a separation method with a sensitive detector.

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful technique for selenium speciation. youtube.comalsglobal.com HPLC separates the different selenium compounds, and ICP-MS provides highly sensitive and element-specific detection. youtube.comalsglobal.com

Tandem Mass Spectrometry (MS/MS): Techniques like electrospray ionization (ESI)-MS/MS can provide structural information about the metabolites, aiding in their identification. openarchives.gr

Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for the analysis of volatile selenium metabolites. youtube.com

The development of methods for the analysis of urinary selenium species, such as trimethylselenonium (B1202040) ion (TMSe+), selenomethionine (B1662878) (SeMet), and selenosugars, provides a framework for developing methods for this compound metabolites. openarchives.gr Laser desorption single-photon ionization mass spectrometry (LD/SPI MS) has also shown promise for the rapid and sensitive detection of organoselenium metabolites in complex biological fluids like urine. nih.gov

Table 2: Advanced Analytical Techniques for Selenium Speciation

| Technique | Principle | Advantages | Challenges |

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass detection. youtube.comalsglobal.com | High sensitivity, element-specific, can quantify known and unknown species. alsglobal.com | Potential for species transformation during analysis. |

| ESI-MS/MS | Soft ionization followed by mass analysis for structural elucidation. openarchives.gr | Provides molecular structure information. openarchives.gr | Matrix effects can suppress ionization. |

| GC-MS | Separation of volatile compounds followed by mass detection. youtube.com | Excellent for volatile metabolites. youtube.com | Limited to thermally stable and volatile compounds. |

| LD/SPI MS | Matrix-free laser desorption with single-photon ionization. nih.gov | High sensitivity, rapid analysis. nih.gov | May not be suitable for all types of metabolites. |

Elucidation of Undiscovered Molecular Targets and Off-Target Effects of this compound

While the antioxidant potential of many organoselenium compounds is a primary focus of research, their interactions with other molecular targets remain largely unexplored. ontosight.airsc.org Identifying the full spectrum of molecular targets and any off-target effects of this compound is essential for a complete understanding of its biological activity.

Potential Research Avenues:

Molecular Docking Studies: Computational methods like molecular docking can be used to predict the binding of this compound to various proteins and enzymes in silico. nih.govnih.govresearchgate.net This can help to identify potential molecular targets for further experimental validation.

Proteomics and Metabolomics: These "omics" approaches can provide a global view of the changes in protein and metabolite levels in cells or tissues treated with this compound, offering clues about its mechanism of action and potential off-target effects.

Investigation of Selenoenzyme Mimicry: Many organoselenium compounds exhibit glutathione (B108866) peroxidase (GPx)-like activity. mdpi.com Research could focus on whether this compound can mimic the activity of other selenoenzymes, such as thioredoxin reductase.

Interaction with Signaling Pathways: Studies could explore the effects of this compound on key cellular signaling pathways involved in processes like inflammation, apoptosis, and cell proliferation. nih.govnih.gov

It is important to consider that the biological effects of selenium compounds can be multifaceted. For instance, while often studied for their antioxidant properties, some seleno-compounds can also act as pro-oxidants, which may be beneficial in certain contexts, such as cancer therapy. nih.gov

Challenges in Reproducibility and Standardization of this compound Research Methodologies Across Different Laboratories

A significant challenge in the field of selenium research is the lack of reproducibility and standardization of methodologies across different laboratories. malvernpanalytical.com.cnchemistryworld.com This issue is particularly pertinent to the study of specific organoselenium compounds like this compound, where research is still in its nascent stages.

Key Challenges:

Inter-laboratory Variability: Studies have shown wide variations in results for total selenium analysis between different laboratories, even when using the same analytical methods. nih.gov This variability is likely to be even more pronounced for the speciation of specific selenium metabolites.

Lack of Certified Reference Materials: The absence of certified reference materials for this compound and its metabolites makes it difficult to validate analytical methods and ensure the accuracy of results.

Sample Handling and Storage: The stability of selenium species in biological samples can be affected by handling and storage conditions. cdc.gov Inconsistent procedures can lead to the degradation or transformation of the analyte, resulting in erroneous data.

Incomplete Method Descriptions: Publications often lack sufficient detail in their methods sections, making it difficult for other researchers to replicate the experiments accurately. malvernpanalytical.com.cn

To address these challenges, there is a need for greater collaboration between research groups to develop and validate standardized protocols for the synthesis, purification, and analysis of this compound. The organization of inter-laboratory comparison studies, or proficiency tests, would be a valuable step towards improving the reliability and comparability of data in this emerging area of research. compalab.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。